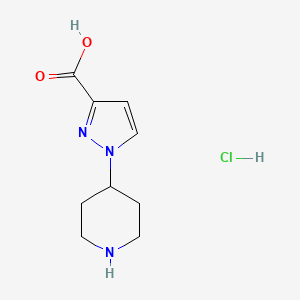

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJDDQIZTYGNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The piperidine ring can be introduced via nucleophilic substitution reactions .

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group enables classic acid-derived transformations:

The hydrochloride salt form enhances solubility in polar solvents, facilitating these reactions in aqueous or methanol systems .

Piperidine Ring Reactivity

The piperidine moiety undergoes nucleophilic and alkylation reactions:

The secondary amine in piperidine participates in regioselective modifications, often preserving the pyrazole ring’s integrity .

Pyrazole Ring Modifications

Electrophilic substitution and cross-coupling reactions dominate:

The electron-withdrawing carboxylic acid group directs electrophiles to meta positions on the pyrazole ring .

Multicomponent Reactions

The compound serves as a scaffold in complex syntheses:

These reactions exploit the dual reactivity of the piperidine and pyrazole moieties for drug discovery applications .

Biological Activity Correlation

Structural analogs highlight key reactivity-bioactivity relationships:

These modifications demonstrate how targeted chemical reactions optimize pharmacological properties .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a multifunctional building block. Future research should explore its catalytic asymmetric derivatization and in vivo metabolic pathways.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for drug development. The following sections detail its applications in various therapeutic areas.

Anticancer Activity

Research has indicated that 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride possesses significant anticancer properties.

- Mechanism of Action : It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling molecules involved in cell proliferation and survival.

- Case Study : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, demonstrating an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, particularly against bacterial and fungal strains.

- Efficacy : In vitro studies revealed that it exhibits moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

- Data Table :

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | [Study Reference] |

| Escherichia coli | Strong | [Study Reference] |

| Candida albicans | Moderate | [Study Reference] |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, with findings suggesting its ability to inhibit pro-inflammatory cytokines.

- Mechanism : It may reduce inflammation by modulating the expression of cytokines such as TNF-alpha and interleukin-6, which are crucial in inflammatory responses.

Neurological Applications

Emerging research suggests that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Case Study : Investigations into its effects on neuronal cells have shown that it can protect against oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine and pyrazole rings allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of certain biological pathways, which is crucial in its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic Acid Hydrochloride

- Structure : Piperidine is attached at position 3 (vs. 4 in the target compound), and the carboxylic acid is at pyrazole position 3.

- Molecular Formula : C₉H₁₃ClN₃O₂ (MW: 242.68 g/mol).

- Key Differences: The altered piperidine position may affect conformational flexibility and target binding.

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic Acid Hydrochloride

Functional Group Modifications

Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrochloride

- Structure : Ethyl ester replaces the carboxylic acid at pyrazole-4.

- Molecular Formula : C₁₁H₁₈ClN₃O₂ (MW: 259.73 g/mol).

- Key Differences :

Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, Hydrochloride

- Structure : Methyl substituent at pyrazole-4 instead of carboxylic acid.

- Molecular Formula : C₉H₁₆ClN₃ (MW: 201.7 g/mol).

Heterocyclic Core Replacements

1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

Physicochemical and Pharmacological Implications

Research and Development Considerations

- Target Selectivity : Pyrazole-3-carboxylic acid derivatives (target compound) are preferred for charged interactions in hydrophilic binding pockets, while methyl or ester variants may optimize CNS targeting .

- Synthetic Challenges : Piperidine regioisomers (3-yl vs. 4-yl) require precise control during ring closure or substitution reactions .

Biological Activity

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that combines a piperidine ring and a pyrazole ring, which are both significant in medicinal chemistry. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is C9H13ClN3O2, with a molecular weight of 231.68 g/mol. Its structure features both nitrogen-containing rings, which contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C9H13ClN3O2 |

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride |

| Appearance | Powder |

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. The structural features allow it to interact with various biological pathways, potentially leading to inhibition or activation of specific cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The introduction of the piperidine moiety enhances the efficacy of these compounds against various pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride. It has been noted for its cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting its potential as an effective anticancer agent .

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on the compound's effects on FaDu cells demonstrated that it induced apoptosis and exhibited cytotoxic effects superior to traditional therapies. This was attributed to its unique three-dimensional structure that enhances binding affinity to cancer-related proteins .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives containing the piperidine ring were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited moderate to good antibacterial activity compared to reference drugs like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can be influenced by modifications in its structure. Variations in the piperidine or pyrazole rings can lead to different levels of activity against various biological targets. Research into SAR is ongoing to optimize these compounds for enhanced efficacy in therapeutic applications.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis protocols should prioritize reaction conditions (e.g., temperature, solvent selection, and catalyst use) to ensure high yield and purity. For example, condensation reactions between 4-aminoantipyrine and aromatic acid chlorides are commonly employed, followed by cyclization steps . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt. Characterization using IR, NMR, and mass spectrometry validates structural integrity .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines even if specific hazard data is unavailable. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Ensure proper ventilation to avoid inhalation risks. In case of skin contact, rinse immediately with water and seek medical attention if irritation persists. Store in sealed containers in dry, ventilated areas away from ignition sources .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity. Stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels determine optimal storage conditions. Spectroscopic techniques (e.g., UV-Vis) monitor degradation over time .

Q. What are the best practices for storing 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Maintain temperatures below -20°C for long-term stability. Regularly inspect storage conditions to avoid moisture ingress .

Advanced Research Questions

Q. How can computational quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical methods (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches identify energy barriers, enabling selection of optimal catalysts or solvents. Computational data is validated experimentally through kinetic studies .

Q. What statistical approaches resolve contradictions in experimental data during synthesis or bioactivity testing?

- Methodological Answer : Multivariate analysis (e.g., factorial design) identifies confounding variables affecting yield or bioactivity. Bayesian statistics quantify uncertainty in conflicting datasets. Sensitivity analysis prioritizes parameters requiring re-evaluation, ensuring reproducibility .

Q. What methodologies investigate interactions of this compound with biological targets like enzymes or receptors?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities. Molecular docking simulations predict binding modes, validated by mutagenesis studies. Pharmacodynamic assays (e.g., enzyme inhibition) quantify activity in vitro .

Q. Which experimental techniques elucidate reaction mechanisms of derivatives of this compound?

Q. How can reactor design improve scalability of synthesis processes for this compound?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions. Membrane technologies (e.g., nanofiltration) improve separation efficiency. Process simulations (Aspen Plus) model scalability under industrial conditions .

Q. What comparative strategies evaluate structural analogs of this compound for enhanced bioactivity?

- Methodological Answer :

Structure-activity relationship (SAR) studies systematically modify substituents (e.g., piperidine or pyrazole groups) and assess changes in potency. High-throughput screening (HTS) identifies lead compounds, while metabolomic profiling evaluates toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.